molecular formula C6H12ClNO B14333503 N-Hydroxy-2-methylpentanimidoyl chloride CAS No. 105675-18-1

N-Hydroxy-2-methylpentanimidoyl chloride

Katalognummer: B14333503
CAS-Nummer: 105675-18-1
Molekulargewicht: 149.62 g/mol
InChI-Schlüssel: KOAFFDPQBVDWJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-2-methylpentanimidoyl chloride is a chemical compound with the molecular formula C6H12ClNO. It is known for its unique structure and reactivity, making it a valuable compound in various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methylpentanimidoyl chloride typically involves the reaction of 2-methylpentanoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-2-methylpentanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-2-methylpentanimidoyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Hydroxy-2-methylpentanimidoyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions are influenced by the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Hydroxy-2-methylpentanimidoyl chloride include other hydroxyimino derivatives and acyl chlorides. These compounds share similar reactivity patterns and can undergo comparable chemical reactions .

Uniqueness

What sets this compound apart is its specific structure, which imparts unique reactivity and properties. This makes it particularly valuable in certain synthetic applications and research studies .

Eigenschaften

CAS-Nummer

105675-18-1

Molekularformel

C6H12ClNO

Molekulargewicht

149.62 g/mol

IUPAC-Name

N-hydroxy-2-methylpentanimidoyl chloride

InChI

InChI=1S/C6H12ClNO/c1-3-4-5(2)6(7)8-9/h5,9H,3-4H2,1-2H3

InChI-Schlüssel

KOAFFDPQBVDWJA-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C(=NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.